molecular formula C23H27FN4O2 B3064310 Famitinib CAS No. 945380-27-8

Famitinib

カタログ番号: B3064310
CAS番号: 945380-27-8
分子量: 410.5 g/mol
InChIキー: GKEYKDOLBLYGRB-LGMDPLHJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Famitinib is a novel multi-targeted receptor tyrosine kinase inhibitor. It is primarily used in the treatment of various cancers, including renal cell carcinoma and non-small cell lung cancer. This compound targets multiple receptors involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-kit .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of famitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and crystallization .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

Types of Reactions: Famitinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

科学的研究の応用

Famitinib is a tyrosine kinase inhibitor (TKI) that targets multiple receptors, including VEGFR-2 and -3, platelet-derived growth factor receptor β (PDGFRβ), c-kit, FLT3, RET, and TAM family kinases (AXL and MER) . By targeting these kinases, this compound can inhibit tumor angiogenesis, proliferation, and immune suppression . It is being investigated as a monotherapy and in combination with other drugs for various cancers .

Scientific Research Applications

This compound is under investigation in various clinical trials, often in combination with other anticancer agents, to evaluate its efficacy and safety across a range of malignancies.

Combination Therapies:

  • Camrelizumab: this compound has been studied in combination with camrelizumab (a PD-1 inhibitor) for advanced solid tumors, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) .
  • SHR-1701: this compound is also being investigated with SHR-1701 (a PD-L1/TGF-β bifunctional fusion protein) for refractory advanced biliary tract cancer (BTC) and pancreatic ductal adenocarcinoma (PDAC) .
  • Fruquintinib and PD-1 Inhibitors: Clinical trials have explored combining fruquintinib with PD-1 antibodies in solid tumor indications .

Specific Cancer Types:

  • Renal Cell Carcinoma (RCC): The combination of camrelizumab and this compound has demonstrated promising antitumor activity in patients with advanced or metastatic RCC .
  • Non-Small Cell Lung Cancer (NSCLC): Camrelizumab plus this compound has shown antitumor activity and an acceptable safety profile in advanced or metastatic NSCLC patients .
  • Urothelial Carcinoma: Studies of camrelizumab plus this compound have shown potent antitumor activity in patients with advanced or metastatic urothelial carcinoma after platinum-based chemotherapy .
  • Biliary Tract Cancer (BTC) and Pancreatic Ductal Adenocarcinoma (PDAC): SHR-1701 plus this compound is being evaluated in patients with refractory advanced BTC or PDAC who have failed previous standard treatments .
  • Cervical Cancer: The combination of adebrelimab with this compound was accepted by the NMPA for the treatment of patients with relapsed or metastatic cervical cancer who have previously been treated .

Clinical Trial Data and Case Studies

  • Camrelizumab plus this compound in RCC: A phase II basket study evaluating camrelizumab plus this compound in patients with advanced or metastatic RCC showed promising antitumor activity .
  • Camrelizumab plus this compound in NSCLC: A phase 2 trial (NCT04346381) of camrelizumab plus this compound in treatment-naive NSCLC patients with a PD-L1 TPS≥1% demonstrated promising antitumor activity .
  • SHR-1701 plus this compound in BTC and PDAC: A phase II trial evaluating SHR-1701 plus this compound in patients with refractory advanced BTC or PDAC showed that the combination treatment improved the tumor microenvironment .

Tables

StudyPhaseCombination TherapyCancer TypeKey Findings
NCT043463812Camrelizumab + this compoundAdvanced/Metastatic NSCLCPromising antitumor activity and acceptable safety profile
Phase II Basket Study2Camrelizumab + this compoundAdvanced/Metastatic RCCPromising antitumor activity
Phase II Trial2SHR-1701 + this compoundRefractory Advanced BTC and PDACImproved tumor microenvironment, potential predictive biomarkers identified
Multicohort Phase 2 Study2Camrelizumab + this compoundAdvanced/Metastatic Urothelial CarcinomaPotent antitumor activity in platinum-progressive patients

Potential Predictive Biomarkers

作用機序

Famitinib exerts its effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. These include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-kit. By blocking these receptors, this compound disrupts the signaling pathways that promote tumor cell proliferation and survival .

類似化合物との比較

Uniqueness of Famitinib: this compound is unique in its ability to target a broader range of receptors compared to other similar compounds. This makes it potentially more effective in treating cancers that involve multiple signaling pathways .

生物活性

Famitinib is a novel multi-targeted receptor tyrosine kinase inhibitor that has shown promising biological activity, particularly in the context of cancer treatment. This article reviews the compound's mechanisms of action, metabolic pathways, and clinical implications based on various studies.

This compound exhibits its antitumor effects through several key mechanisms:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase. In studies involving gastric cancer cell lines BGC-823 and MGC-803, the percentage of cells in the G2/M phase significantly increased following treatment with this compound. This was accompanied by upregulation of cyclin B1, a protein crucial for cell cycle progression (P<0.05) .
  • Apoptosis Induction : The compound also triggers apoptosis in cancer cells. A TUNEL assay demonstrated that this compound significantly increased apoptosis rates in treated cells compared to controls (P<0.01), alongside downregulation of the anti-apoptotic protein BCL2 .
  • Anti-Angiogenesis : this compound has been recognized for its anti-angiogenic properties, which contribute to its overall antitumor efficacy. Tumor microvessel density, as assessed by CD34 staining, was significantly reduced in treated tumors compared to controls .

Metabolism and Bioactivation

This compound undergoes extensive metabolism in the body, primarily involving cytochrome P450 enzymes:

  • Bioactivation Pathways : Research indicates that this compound is bioactivated through epoxidation by CYP1A1/2 and undergoes spontaneous defluorination to form a quinone-imine species. This bioactivation is linked to hepatotoxicity observed in some patients .
  • Metabolite Identification : Studies utilizing ultra-high performance liquid chromatography-quadrupole-time of flight-mass spectrometry have identified various metabolites of this compound in human plasma, urine, and feces, confirming its complex metabolic profile .

Clinical Findings

This compound has been evaluated in various clinical settings, demonstrating significant antitumor activity:

  • Combination Therapy : A recent study highlighted the efficacy of this compound when combined with camrelizumab in patients with platinum-resistant recurrent ovarian cancer. The combination improved immune responses and tumor microenvironment alterations, suggesting enhanced therapeutic potential .
  • Comparative Efficacy : Clinical trials have shown that this compound exhibits similar anti-tumor effects to sunitinib but at a lower therapeutic dose, making it a potentially safer alternative for patients .

Table 1: Summary of Key Studies on this compound

StudyCancer TypeMechanismKey Findings
GastricCell Cycle Arrest & ApoptosisInduced G2/M arrest; increased apoptosis (P<0.01)
OvarianImmune ModulationImproved T cell activation; enhanced tumor microenvironment
VariousMetabolism & BioactivationIdentified CYP enzymes involved; linked to hepatotoxicity

特性

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEYKDOLBLYGRB-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945380-27-8, 1044040-56-3
Record name Famitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib, (Z)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FAMITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Famitinib
Reactant of Route 2
Famitinib
Reactant of Route 3
Reactant of Route 3
Famitinib
Reactant of Route 4
Reactant of Route 4
Famitinib
Reactant of Route 5
Reactant of Route 5
Famitinib
Reactant of Route 6
Famitinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。